Product packaging for Docetaxal-d9(Cat. No.:)

Docetaxal-d9

Cat. No.: B1152890
M. Wt: 858.97
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Docetaxal-d9, also known as this compound, is a useful research compound. Its molecular formula is C₄₅H₄₆D₉NO₁₅ and its molecular weight is 858.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₄₅H₄₆D₉NO₁₅

Molecular Weight

858.97

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-met

Origin of Product

United States

General Overview of Docetaxel S Preclinical Significance

Docetaxel (B913), a semi-synthetic member of the taxane (B156437) family of medications, is a cornerstone in cancer research and treatment. openaccessjournals.comnih.govwikipedia.org Its preclinical significance stems from its potent anti-mitotic activity, which has established it as a benchmark for the development of new anticancer agents. openaccessjournals.comdovepress.com Docetaxel is used in the treatment of various cancers, including breast, non-small cell lung, prostate, and gastric adenocarcinoma. drugbank.comnih.gov

The primary mechanism of action for docetaxel involves the disruption of microtubule dynamics within cells. wikipedia.org It promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization, a process essential for cell division. drugbank.combccancer.bc.ca This stabilization of the microtubule network arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis. nih.govwikipedia.org Notably, docetaxel's efficacy can be independent of the p53 tumor suppressor gene status, which is often mutated in various cancers, giving it a broader spectrum of activity compared to other chemotherapeutic agents. openaccessjournals.com

Preclinical studies have consistently demonstrated docetaxel's superior potency in inhibiting microtubule depolymerization compared to its predecessor, paclitaxel (B517696). drugbank.combccancer.bc.ca It has shown greater activity against various cancer cell lines and in murine tumor models. openaccessjournals.com This has led to its extensive use in preclinical research to evaluate new drug combinations and to understand mechanisms of drug resistance. nih.govaacrjournals.org For instance, research has explored combining docetaxel with other agents to enhance its therapeutic effect. nih.govaacrjournals.org

The development of resistance to docetaxel is a significant area of preclinical investigation. Mechanisms of resistance include alterations in tubulin subunits and the expression of drug efflux pumps like P-glycoprotein. openaccessjournals.com Understanding these resistance mechanisms at a preclinical level is crucial for developing strategies to overcome them in clinical settings.

Principles and Utility of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a powerful technique in pharmaceutical research that involves replacing one or more atoms of a drug molecule with their non-radioactive (stable) isotopes. acanthusresearch.comnumberanalytics.com Common stable isotopes used in drug development include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comsymeres.com This subtle modification, where the chemical properties of the molecule remain nearly identical, provides a powerful tool for researchers to track the drug's journey through a biological system. acanthusresearch.comnumberanalytics.com

The core principle behind the utility of stable isotope labeling, particularly with deuterium, is the kinetic isotope effect. aquigenbio.com The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. aquigenbio.com This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. aquigenbio.comdovepress.com

The primary applications and benefits of stable isotope labeling in drug discovery and development include:

Pharmacokinetic (PK) and Metabolism Studies: Labeled compounds are invaluable for accurately determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. aquigenbio.comresearchgate.net By using a deuterated version of a drug as a tracer, scientists can precisely measure its concentration and the formation of its metabolites in biological samples like plasma and tissues. aquigenbio.comvulcanchem.com

Bioanalytical Assays: Stable isotope-labeled compounds, such as Docetaxel-d9, are considered the gold standard for use as internal standards in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays. acanthusresearch.comscioninstruments.com An internal standard is a compound with similar physicochemical properties to the analyte (the drug being measured) that is added in a known quantity to the sample. lgcstandards.com It helps to correct for variability during sample preparation and analysis, ensuring the accuracy and reproducibility of the results. acanthusresearch.comscioninstruments.com The labeled internal standard co-elutes with the unlabeled drug but is distinguishable by its higher mass, allowing for precise quantification. acanthusresearch.com

Improving Drug Properties: Strategic deuteration of a drug molecule can intentionally slow down its metabolism, a process known as "metabolic switching". nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life, which might allow for less frequent dosing. dovepress.comnih.gov It can also reduce the formation of toxic metabolites, potentially improving the drug's safety profile. researchgate.netnih.gov

Rationale for the Specific Synthesis and Application of Docetaxel D9 in Research Contexts

Methodological Approaches for Deuterium Incorporation

The synthesis of Docetaxel-d9 is a sophisticated process that involves the precise introduction of deuterium atoms at specific, stable positions within the molecule. vulcanchem.com The primary goal is to achieve high isotopic enrichment without altering the compound's physicochemical properties and biological activity. vulcanchem.cominformaticsjournals.co.in

Deuterated Precursor Synthesis Routes

A common and effective strategy for synthesizing Docetaxel-d9 involves the use of deuterated building blocks during the semi-synthesis process. The core structure of Docetaxel is derived from 10-deacetylbaccatin III (10-DAB), a naturally occurring taxane (B156437) extracted from the needles of the European yew tree (Taxus baccata). google.comnih.gov The intricate side chain, which is crucial for its pharmacological activity, is synthesized separately and then attached to the 10-DAB core. vulcanchem.comgoogle.com

The deuterium atoms in Docetaxel-d9 are typically located on the tert-butyl group of the side chain. synzeal.comispstandards.com This is achieved by using deuterated tert-butanol (B103910) during the synthesis of the N-Boc protected side chain. Specifically, the nine deuterium atoms are incorporated into the two methyl groups and the methoxy (B1213986) group of the tert-butoxycarbonyl (Boc) protecting group. vulcanchem.com This method ensures site-specific and stable deuterium labeling. The synthesis requires anhydrous conditions to prevent any exchange of deuterium with protons from the surrounding environment.

The general synthetic route can be summarized as follows:

Protection of 10-DAB: The hydroxyl groups at the C7 and C10 positions of 10-DAB are protected to prevent unwanted reactions. google.com

Synthesis of the Deuterated Side Chain: A deuterated N-Boc protected β-lactam is synthesized using deuterated reagents. For instance, the introduction of the d9-tert-butoxycarbonyl group is a key step.

Esterification: The protected 10-DAB is esterified with the deuterated side chain, a reaction often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.com

Deprotection: The protecting groups on the taxane core are removed to yield the final Docetaxel-d9 compound. google.com

Post-Synthetic Deuteration and Exchange Reactions

While the use of deuterated precursors is the more common approach for Docetaxel-d9, post-synthetic deuteration and exchange reactions represent an alternative, though often less specific, method for introducing deuterium. These methods involve treating the fully synthesized, non-deuterated Docetaxel with a source of deuterium.

Catalytic hydrogen-deuterium (H-D) exchange reactions can be employed, using deuterium gas (D2) and a suitable metal catalyst. vulcanchem.com However, this method can lead to a random distribution of deuterium atoms and may not achieve the desired site-specificity and high isotopic enrichment required for an internal standard. Base-catalyzed exchange reactions in deuterated solvents are another possibility, but these are generally only effective for exchanging acidic protons and are not suitable for labeling the non-exchangeable positions on the tert-butyl group of Docetaxel. vulcanchem.com Due to the lack of control over the labeling position and the potential for incomplete exchange, these post-synthetic methods are less favored for the production of high-purity Docetaxel-d9.

Analytical Techniques for Isotopic Purity and Site-Specific Labeling Verification

Ensuring the high isotopic purity and correct positioning of the deuterium atoms is paramount for the utility of Docetaxel-d9 as an internal standard. bvsalud.org Even state-of-the-art deuteration techniques can result in isotopic impurities, which can affect the accuracy of quantitative analyses. bvsalud.org Therefore, rigorous analytical verification is a critical step in the quality control process.

Advanced Mass Spectrometry for Deuterium Abundance

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the isotopic purity and deuterium abundance of Docetaxel-d9. nih.govresearchgate.netrsc.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact deuterated molecule to be analyzed. nih.govresearchgate.net

By analyzing the mass spectrum, the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.govresearchgate.net For Docetaxel-d9, the goal is to have a very high abundance of the d9 isotopologue compared to d0 (non-deuterated) through d8 species. caymanchem.com Commercially available Docetaxel-d9 often reports an isotopic enrichment of over 98% or 99%. caymanchem.comalsachim.comnucleosyn.comshimadzu.co.jp Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the masses of the resulting fragments, which can help to confirm the location of the deuterium labels. researchgate.net

Table 1: Reported Isotopic Purity of Commercial Docetaxel-d9

Supplier/Source Reported Isotopic Enrichment/Purity
Alsachim >98% 2H
Nucleosyn 98%
Shimadzu >98% 2H
Cayman Chemical ≥99% deuterated forms (d1-d9)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Position Confirmation

In the 1H NMR spectrum of a highly deuterated compound like Docetaxel-d9, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly diminished. For Docetaxel-d9, the absence of the characteristic signal for the tert-butyl protons would confirm successful deuteration at that site.

Deuterium NMR (2H NMR) provides direct evidence of the deuterium labels. sigmaaldrich.com The chemical shifts in a 2H NMR spectrum are very similar to those in a 1H NMR spectrum, allowing for straightforward identification of the labeled positions. sigmaaldrich.comnih.gov The integration of the signals in the 2H NMR spectrum can also be used to quantify the relative amount of deuterium at each labeled site. researchgate.net This combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic purity and site-specific labeling of Docetaxel-d9. rsc.org

Scalability Considerations in Docetaxel-d9 Production for Research Needs

The production of Docetaxel-d9 is primarily geared towards meeting research demands, where it is used in relatively small quantities as an internal standard for analytical and clinical studies. synzeal.comispstandards.comuio.noscispace.com The scalability of the synthesis is therefore influenced by factors different from those for the therapeutic production of Docetaxel itself.

The key considerations for the scalable production of research-grade Docetaxel-d9 include:

Availability of Starting Materials: The semi-synthesis relies on 10-deacetylbaccatin III, which is sourced from yew trees. nih.gov While more abundant than paclitaxel (B517696), its supply can still be a limiting factor. google.com The availability and cost of the deuterated reagents, such as deuterated tert-butanol, are also significant considerations.

Purification: Achieving the high chemical and isotopic purity required for an analytical standard necessitates robust purification methods, typically involving multiple chromatographic steps, such as silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (HPLC). These purification steps can be a bottleneck when scaling up production.

Cost-Effectiveness: The cost of deuterated reagents and the complexity of the synthesis and purification processes contribute to the relatively high cost of Docetaxel-d9. For research applications, balancing the cost of production with the required quality and quantity is a key challenge.

While the demand for Docetaxel-d9 is not on the same industrial scale as its non-deuterated counterpart, the ability to produce sufficient quantities of highly pure, well-characterized material is essential for supporting ongoing research and clinical development involving Docetaxel. acs.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological fluids due to its superior sensitivity and selectivity. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like Docetaxel-d9 is a critical component of robust LC-MS/MS method development, as it effectively compensates for variability in sample preparation and matrix effects. researchgate.netunil.ch

Development of High-Sensitivity and High-Throughput Bioanalytical Assays

The development of high-sensitivity and high-throughput bioanalytical assays is crucial for analyzing the large number of samples generated in preclinical and clinical studies. These methods must be capable of detecting and quantifying low concentrations of docetaxel, often in the nanogram per milliliter (ng/mL) range. ijpcbs.comresearchgate.net

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques for docetaxel analysis include protein precipitation (PPt), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). mdpi.comualberta.cauu.nl

Protein Precipitation (PPt): This is a rapid and straightforward technique often employed for high-throughput analysis. researchgate.net Acetonitrile (B52724) is a common precipitation solvent. researchgate.net While simple, PPt may result in less clean extracts compared to other methods, potentially leading to matrix effects and column deterioration over time. ualberta.canih.gov One study developed a method using a single-step protein precipitation with acetonitrile, achieving an extraction efficiency of 87.81%. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample preparation compared to PPt. nih.govnih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. nih.gov This technique can effectively reduce interferences. uu.nl For instance, a method using SOLA™ solid-phase extraction cartridges demonstrated excellent reproducibility and recovery for docetaxel in human serum. thermoscientific.com

Liquid-Liquid Extraction (LLE): LLE is another widely used technique for isolating docetaxel from biological matrices. mdpi.comualberta.ca It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com LLE can provide high recovery and clean extracts. uu.nl One study reported using methyl tert-butyl ether (MTBE) for the LLE of docetaxel from human plasma. ijpcbs.com Another method utilized a mixture of n-hexane and isoamyl alcohol. ualberta.ca

The choice of extraction method depends on the required sensitivity, throughput, and the nature of the biological matrix. For high-sensitivity assays, LLE and SPE are often preferred due to their ability to provide cleaner extracts and reduce matrix effects. uu.nl

Table 1: Comparison of Sample Preparation Techniques for Docetaxel Analysis

TechniqueCommon Solvents/SorbentsAdvantagesDisadvantages
Protein Precipitation (PPt) Acetonitrile, Methanol (B129727) researchgate.netbiosciencetrends.comFast, simple, high-throughput researchgate.netLess clean extract, potential for matrix effects ualberta.canih.gov
Solid-Phase Extraction (SPE) C18, C8 cartridges nih.govuu.nlHigh selectivity, clean extracts, reduced interferences uu.nlthermoscientific.comMore time-consuming and costly than PPt
Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether (MTBE), Ethyl acetate (B1210297), n-butyl chloride ijpcbs.comuu.nlHigh recovery, clean extracts uu.nlCan be labor-intensive, may use larger solvent volumes

Achieving good chromatographic separation is essential to resolve docetaxel and Docetaxel-d9 from endogenous matrix components and potential metabolites. Reversed-phase chromatography with C18 or C8 columns is commonly used. researchgate.netresearchgate.netbiosciencetrends.com

Optimization of the mobile phase composition, gradient, and flow rate is critical for enhancing resolution and minimizing run time. A typical mobile phase consists of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate and an organic solvent such as acetonitrile or methanol. ijpcbs.comusask.ca For example, a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol has been used with a phenyl column to quantify docetaxel. usask.ca

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a significant challenge in LC-MS/MS bioanalysis. bioanalysis-zone.com The use of a stable isotope-labeled internal standard like Docetaxel-d9 is the most effective way to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix-induced signal variations. unil.ch Additionally, optimizing sample preparation to remove interfering phospholipids (B1166683) and other matrix components is crucial. bioanalysis-zone.com Diverting the column flow to waste during the initial and final stages of the chromatographic run can also help prevent contamination of the mass spectrometer source. usask.ca

In tandem mass spectrometry, quantification is typically performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govusask.ca This involves selecting a specific precursor ion for docetaxel (and its metabolites) and then monitoring a specific product ion that is formed upon fragmentation.

For docetaxel, the protonated molecule [M+H]+ is commonly used as the precursor ion. The selection of product ions is based on the fragmentation pattern of the molecule. One study utilized the precursor ion → product ion transitions of m/z 808.4 → m/z 527.3 as the quantifier and m/z 808.4 → m/z 226.1 as the qualifier for docetaxel. usask.ca Another method reported using the transition m/z 830.5→550.4 for docetaxel. biosciencetrends.com For Docetaxel-d9, the precursor and product ions will have a mass shift corresponding to the number of deuterium atoms. The collision energy and other mass spectrometer parameters are optimized to maximize the signal intensity for the selected MRM transitions. biosciencetrends.com

Table 2: Example MRM Transitions for Docetaxel

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Docetaxel808.4527.3 (Quantifier) usask.ca
Docetaxel808.4226.1 (Qualifier) usask.ca
Docetaxel830.5550.4 biosciencetrends.com
Docetaxel808.5509.0 ijpcbs.com
Paclitaxel (Internal Standard)854.4286.0 ijpcbs.com
Chromatographic Resolution Enhancement and Matrix Interference Mitigation

Comprehensive Method Validation Parameters for Preclinical Bioanalysis

A comprehensive validation of the bioanalytical method is required to ensure its reliability for preclinical studies. This validation is performed according to guidelines from regulatory agencies such as the Food and Drug Administration (FDA). usask.ca

The linearity of the method is established by analyzing a series of calibration standards prepared in the same biological matrix as the study samples. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve is typically fitted using a linear regression model.

The calibration range defines the concentrations over which the method is accurate and precise. For docetaxel, various linear ranges have been reported depending on the specific application and sensitivity of the assay. For instance, one method demonstrated a linear range of 15.6 to 4000 ng/mL. usask.ca Another study reported a linearity range of 0.2–100 ng/mL. ijpcbs.com A highly sensitive method for unbound docetaxel showed a linear range of 0.108 to 10.8 ng/mL. nih.gov The correlation coefficient (r²) of the calibration curve should be close to 1, indicating a strong linear relationship. ijpcbs.comresearchgate.net

Table 3: Examples of Linearity and Calibration Ranges for Docetaxel Assays

Linearity Range (ng/mL)Correlation Coefficient (r²)Biological MatrixReference
15.6 - 4000> 0.99Polymeric Nanoparticle Matrix usask.ca
1 - 500> 0.99Human Plasma researchgate.net
0.2 - 100> 0.99Human Plasma ijpcbs.com
0.25 - 100.9974Human Serum thermoscientific.com
0.108 - 10.8 (unbound)Not specifiedPlasma nih.gov
0.54 - 216 (total)Not specifiedPlasma nih.gov
10 - 800.9993Rat Plasma researchgate.netresearchgate.net
Assessment of Accuracy and Precision

The accuracy and precision of an analytical method are paramount for reliable quantification. In the context of docetaxel analysis, these parameters are rigorously evaluated using Docetaxel-d9 as an internal standard. Accuracy refers to the closeness of a measured value to a known true value, while precision represents the degree of reproducibility among multiple measurements of the same sample. clearsynth.com

Typically, accuracy is expressed as the percentage of relative error (%RE), and precision is described by the coefficient of variation (%CV). For bioanalytical method validation, these values are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Studies have consistently demonstrated that methods incorporating Docetaxel-d9 achieve excellent accuracy and precision. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for docetaxel in human plasma reported intra-day and inter-day precision (R.S.D.) of less than 6.7% and accuracy (R.E.) within ±9.0% for concentrations ranging from 5 to 2000 ng/mL. researchgate.net Another study established linearity from 7.8 to 1000 ng/mL with imprecision at or below 6.2%. researchgate.netscribd.com In a separate validation, intra- and inter-day accuracy were within -7.7% to 7.4%, with precision ranging from 0.3% to 6.0%. researchgate.net Generally, acceptance criteria for accuracy and precision are within ±15%, and for the LLOQ, within ±20%. gohcl.combiosciencetrends.com The use of Docetaxel-d9 helps to correct for variability during sample preparation and analysis, contributing significantly to meeting these stringent requirements. texilajournal.com

Table 1: Representative Accuracy and Precision Data for Docetaxel Quantification using Docetaxel-d9

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
Low QC< 12%< 12%< 14% researchgate.net
Mid QC< 6.7%< 6.7%± 9.0% researchgate.net
High QC< 15%< 15%< ± 15% biosciencetrends.com
Determination of Recovery and Matrix Effects

In bioanalysis, recovery and matrix effects are critical parameters that can influence the accuracy of quantification. Recovery refers to the efficiency of an extraction procedure in recovering the analyte from the biological matrix. The matrix effect is the alteration of ionization efficiency of an analyte due to the presence of co-eluting, interfering substances from the sample matrix. clearsynth.com

Docetaxel-d9 plays a crucial role in the assessment and compensation of these phenomena. Since Docetaxel-d9 is chemically almost identical to docetaxel, it is assumed to have a similar extraction recovery and to experience similar matrix effects. aptochem.com By adding a known amount of Docetaxel-d9 to the sample at the beginning of the extraction process, any loss of docetaxel during sample preparation can be corrected for by monitoring the signal of the internal standard.

Studies have shown that for docetaxel analysis, the mean recovery can range from 56.2% to 98.9%. researchgate.net One study reported a calculated absolute recovery for plasma extraction of over 70% for all analytes at all QC levels. researchgate.net The matrix effect for docetaxel in human plasma has been reported to be in the range of 85.2% to 101.3%. researchgate.net In some instances, a signal enhancement has been observed for docetaxel in the analysis of surface samples. oup.com The use of a deuterated internal standard like Docetaxel-d9 is essential for compensating for these matrix-induced variations in signal intensity. oup.comoup.com

Table 2: Recovery and Matrix Effect Data for Docetaxel Analysis

ParameterReported Range/ValueBiological MatrixReference
Extraction Recovery>70%Plasma researchgate.net
Mean Recovery56.2% - 98.9%Plasma researchgate.net
Matrix Effect85.2% - 101.3%Plasma researchgate.net
Matrix EffectNot significantUrine oup.comoup.com
Stability Profiling in Biological Matrices (e.g., Plasma, Tissue Homogenates)

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Docetaxel-d9 is used as the internal standard in these stability assessments to ensure accurate quantification.

Stability is typically evaluated under several conditions:

Freeze-thaw stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.

Short-term stability: Evaluates the stability of the analyte at room temperature for a specified period.

Long-term stability: Determines the stability of the analyte when stored at a low temperature (e.g., -20°C or -80°C) for an extended duration.

Autosampler stability: Assesses the stability of the processed samples in the autosampler. oup.com

In studies validating LC-MS/MS methods for docetaxel, the analyte has been found to be stable under these various conditions, with any degradation being accounted for by the co-analyzed Docetaxel-d9. researchgate.netoup.com For instance, one study reported that docetaxel was stable in human plasma for at least three freeze-thaw cycles, for 24 hours at room temperature, and for 30 days at -80°C. Another study confirmed stability in the autosampler at 6°C for 72 hours and in the freezer at -22°C for 2 months. oup.com

Applications in Preclinical Pharmacokinetic and Tissue Distribution Studies

Docetaxel-d9 is an indispensable tool in preclinical pharmacokinetic (PK) and tissue distribution studies. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate or formulation.

In a typical preclinical PK study, an animal model is administered docetaxel, and blood samples are collected at various time points. nih.govuu.nl In tissue distribution studies, various organs are harvested after a certain period post-administration. nih.gov The concentration of docetaxel in these plasma and tissue homogenate samples is then quantified using an LC-MS/MS method with Docetaxel-d9 as the internal standard. nih.govnih.gov

For example, in a study evaluating a novel docetaxel nanosuspension for bladder cancer treatment, Docetaxel-d9 was used to quantify docetaxel concentrations in both bladder tissue and plasma of rats. nih.gov This allowed for a direct comparison of the local drug delivery and systemic exposure of the new formulation versus a standard solution. nih.gov The results showed significantly higher docetaxel concentrations in the bladder tissue and lower concentrations in the plasma with the nanosuspension, demonstrating its potential for improved local efficacy and reduced systemic side effects. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Analytes (if applicable to metabolites)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application is generally limited to volatile and thermally stable compounds. Docetaxel and its known major metabolites are large, complex, and non-volatile molecules. Therefore, direct analysis by GC-MS is not feasible without extensive derivatization to increase their volatility. While Docetaxel-d9 is intended for use in GC- or LC-MS, its primary and most effective application is in LC-MS/MS, which is better suited for the analysis of large, non-volatile molecules like docetaxel. caymanchem.com There is currently no significant research indicating the use of GC-MS for the analysis of docetaxel or its metabolites.

Strategic Role of Docetaxal-d9 as an Internal Standard in Quantitative Bioanalysis

The strategic use of Docetaxel-d9 as an internal standard is a cornerstone of modern quantitative bioanalysis of docetaxel. researchgate.netgohcl.comresearchgate.netnih.gov An ideal internal standard should be chemically and physically similar to the analyte, but distinguishable by the detector. Stable isotope-labeled internal standards, such as Docetaxel-d9, are considered the gold standard for quantitative LC-MS/MS analysis because they fulfill these criteria almost perfectly. crimsonpublishers.com

Docetaxel-d9 has the same chemical structure as docetaxel, except that nine hydrogen atoms have been replaced by deuterium atoms. caymanchem.com This results in a higher molecular weight, allowing it to be distinguished from docetaxel by the mass spectrometer. However, its chemical properties, including its extraction efficiency, chromatographic retention time, and ionization response, are nearly identical to those of docetaxel. aptochem.com This near-identical behavior allows Docetaxel-d9 to effectively compensate for variations that can occur during sample preparation and analysis, such as sample loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's ionization efficiency. aptochem.comcrimsonpublishers.comchromforum.org

By adding a known concentration of Docetaxel-d9 to every sample, including calibration standards, quality controls, and unknown samples, a ratio of the analyte's peak area to the internal standard's peak area is calculated. nih.gov This ratio is then used to determine the concentration of docetaxel in the unknown samples, thereby correcting for any analytical variability and ensuring the accuracy and precision of the results. researchgate.netresearchgate.netcrimsonpublishers.com

Advantages of Stable Isotope Internal Standards in LC-MS/MS

The use of stable isotope-labeled internal standards (SIL-IS), like Docetaxel-d9, offers numerous advantages in LC-MS/MS bioanalysis, making them superior to other types of internal standards, such as structural analogs. crimsonpublishers.comscispace.com

Key advantages include:

Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column and experiences the same matrix effects. clearsynth.comchromforum.org This allows the SIL-IS to effectively normalize the analyte's signal, leading to more accurate and reliable quantification. clearsynth.comtexilajournal.com

Correction for Extraction Variability: A SIL-IS corrects for the loss of analyte during sample preparation and extraction. crimsonpublishers.com Since it behaves identically to the analyte during these steps, the ratio of the analyte to the SIL-IS remains constant, even if the absolute recovery is less than 100%.

Enhanced Method Robustness: Methods employing SIL-IS are generally more robust and less susceptible to day-to-day variations in instrument performance and sample matrix composition. aptochem.com

Carrier Effect: At very low concentrations, a SIL-IS can act as a carrier, preventing the loss of the trace analyte due to adsorption to surfaces during sample handling and analysis. nih.gov

While deuterated standards are highly effective, it is worth noting that in some rare cases, a slight chromatographic shift can occur between the deuterated standard and the analyte, which could potentially lead to differential matrix effects. chromforum.orgmyadlm.org However, for most applications, the benefits of using a deuterated internal standard like Docetaxel-d9 far outweigh this potential issue.

Compensation for Analytical Variability and Matrix Effects

The primary role of Docetaxel-d9 as an internal standard is to correct for variations that can occur during sample analysis. nebiolab.com These variations can stem from multiple sources, including inconsistencies in sample preparation, injection volume, and instrument response. nebiolab.com By adding a known concentration of Docetaxel-d9 to all samples, including calibration standards and quality controls, analysts can normalize the response of the analyte (Docetaxel) to that of the internal standard. nebiolab.com This ratio-based quantification significantly improves the precision and accuracy of the measurements.

A major challenge in bioanalysis is the "matrix effect," which arises from co-eluting endogenous components in biological samples like plasma or serum. waters.com These components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. waters.com This, in turn, can cause significant inaccuracies in quantification. Because Docetaxel-d9 is chemically almost identical to Docetaxel, it experiences nearly the same matrix effects. chromforum.org Therefore, any suppression or enhancement in the signal of Docetaxel will be mirrored by a similar change in the signal of Docetaxel-d9. This co-behavior allows for effective compensation, as the ratio of the analyte to the internal standard remains consistent despite these interferences. nebiolab.com

Research has demonstrated the effectiveness of Docetaxel-d9 in mitigating matrix effects. In a study developing a bioanalytical method for the simultaneous estimation of Capecitabine and Docetaxel in rat plasma, Docetaxel-d9 was used as the internal standard. researchgate.netresearchgate.net The results showed that the matrix effect on the ionization of Docetaxel was within acceptable limits, with the percentage of coefficient of variation (%CV) at low and high-quality control levels being 4.00 and 0.28, respectively. researchgate.net This indicates that the use of Docetaxel-d9 successfully compensated for the variability introduced by the plasma matrix. researchgate.net

Table 1: Matrix Effect of Docetaxel and a Co-analyte using Docetaxel-d9 as an Internal Standard. Data sourced from a study on the simultaneous estimation of Capecitabine and Docetaxel. researchgate.net

Integration of Docetaxel-d9 in Multi-Analyte Bioanalytical Platforms

The utility of Docetaxel-d9 extends to multi-analyte bioanalytical platforms, where multiple therapeutic agents are quantified simultaneously. This approach is increasingly common in clinical settings, where patients are often on complex combination therapies. Developing a single method for multiple analytes offers significant advantages in terms of efficiency, cost-effectiveness, and reduced sample volume.

In such multi-analyte methods, the ideal scenario is to use a specific stable isotope-labeled internal standard for each analyte. chromforum.org For instance, in a method designed to quantify both Docetaxel and another drug, Docetaxel-d9 would be the preferred internal standard for Docetaxel. chromforum.org This ensures the most accurate compensation for any analytical variability or matrix effects specific to Docetaxel.

A practical example of this is the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Docetaxel and Capecitabine in rat plasma. researchgate.net In this study, D9-Docetaxel was used as the internal standard for Docetaxel, while D9-Capecitabine was used for Capecitabine. researchgate.net This approach allowed for the accurate and precise measurement of both drugs within a single analytical run. researchgate.net The method was successfully applied to a pharmacokinetic study in rats, demonstrating the feasibility and reliability of integrating Docetaxel-d9 into a multi-analyte platform. researchgate.net

The selection of an appropriate internal standard is critical in multi-analyte platforms. cerilliant.com While sometimes a single internal standard may be used for multiple analytes if they exhibit similar physicochemical properties, the use of a dedicated, isotopically labeled internal standard like Docetaxel-d9 for its corresponding analyte remains the gold standard for ensuring the highest quality bioanalytical data. chromforum.org

Table 2: Validation Parameters for a Multi-Analyte LC-MS/MS Method. This table illustrates the successful validation of a method for the simultaneous quantification of Docetaxel and Capecitabine using their respective deuterated internal standards. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Docetaxel Using Deuterated Analogs

Pharmacokinetic Profiling in In Vivo Animal Models (e.g., Rodents, Lagomorphs)

Pharmacokinetic studies in animal models such as mice and rats are essential for understanding the disposition of docetaxel (B913). These studies have revealed that docetaxel generally exhibits linear pharmacokinetics, meaning the area under the plasma concentration-time curve (AUC) increases proportionally with the dose. nih.govnih.gov However, the specific pharmacokinetic parameters can be influenced by the formulation used. nih.gov The disposition of the drug is typically described by a three-compartment model, reflecting its movement between a central compartment (blood) and two peripheral tissue compartments. nih.gov

Following administration, docetaxel is widely distributed to most tissues in animal models, including mice and rats. nih.govcancernetwork.com Due to its lipophilic nature, it has a large volume of distribution, indicating significant tissue accumulation. eur.nl High concentrations are typically found in the liver, spleen, intestines, stomach, kidneys, and peritoneal muscle. nih.govsemanticscholar.org Studies in tumor-bearing mice have shown that docetaxel concentrations can be substantially higher in tumor tissue than in plasma, a desirable characteristic for an anticancer agent. nih.govcancernetwork.com Conversely, only low concentrations are generally detected in the central nervous system, which is considered a tumor sanctuary site. nih.govcancernetwork.com

In a study using female BALB/c mice, docetaxel was administered intravenously, and tissue distribution was measured over time. aacrjournals.org The drug rapidly distributed from the plasma into various tissues, with the liver and intestine showing the highest concentrations. aacrjournals.org Another study in CD-1 female mice compared the tissue distribution following intraperitoneal administration of two different docetaxel formulations. semanticscholar.orgnih.gov The results showed sustained drug levels in multiple tissues, including the stomach, spleen, intestines, and liver. semanticscholar.org

Table 1: Docetaxel Tissue Distribution in Mice Following Intraperitoneal Administration of Taxotere®

TissueAverage Concentration (first 24 hours) (µg/g)Detectable Concentration at 5 Days
Stomach11 ± 4Yes
Spleen8.9 ± 1.3No
Intestines3.8 ± 2.1Yes
Peritoneal Layer2.5 ± 1.1Yes
Liver1.4 ± 0.2No
Kidneys0.57 ± 0.31No
Heart0.45 ± 0.16No

Data sourced from a study in CD-1 mice. semanticscholar.org The table shows the average drug concentration in various tissues during the initial 24-hour period and indicates whether the drug was still detectable after five days.

The primary route of elimination for docetaxel is through extensive metabolic conversion, followed by excretion. researchgate.net Systemic clearance is principally driven by hepatic metabolism, specifically by cytochrome P450 (CYP) 3A isoenzymes. nih.govresearchgate.netjci.org This metabolic process results in several pharmacologically inactive oxidation products. researchgate.net Studies in Cyp3a-knockout mice demonstrated a severely impaired detoxification capacity and a 6.8-fold reduced clearance of docetaxel, confirming the primary role of these enzymes in its elimination. jci.org

Following metabolism in the liver, docetaxel and its metabolites are predominantly eliminated via biliary and intestinal excretion into the feces. nih.govcancernetwork.comahajournals.org This pathway accounts for a major fraction of the administered dose. nih.govcancernetwork.com Renal excretion of the parent drug is minimal. nih.govcancernetwork.com In addition to metabolic enzymes, drug-transporting proteins, notably P-glycoprotein (ABCB1), play a crucial role in docetaxel elimination. researchgate.netnih.gov P-glycoprotein is an efflux transporter located on the bile canalicular membrane and is responsible for pumping the drug out of cells and into the bile for excretion. researchgate.netnih.gov

Physiologically based pharmacokinetic (PBPK) models are powerful tools used to simulate and predict the disposition of docetaxel. aacrjournals.org Unlike traditional compartmental models, PBPK models are mechanistic, incorporating anatomical, physiological, and biochemical data to represent the body as a series of interconnected organs and tissues. aacrjournals.orgtandfonline.comresearchgate.net These models can describe the time course of docetaxel concentrations in both plasma and specific tissues. aacrjournals.org

A PBPK model for docetaxel was developed using tissue distribution data from BALB/c mice. aacrjournals.org This model successfully predicted plasma and tissue levels at different dose levels and was then scaled using human physiological variables to estimate plasma concentrations in humans. aacrjournals.org PBPK models are particularly valuable for interspecies extrapolation, allowing researchers to predict drug exposure in humans based on data from experimental animals. tandfonline.comdntb.gov.ua This capability can help evaluate the effects of different factors on drug disposition, such as formulation or genetics, and can potentially reduce the number of animal experiments required during drug development. tandfonline.comresearchgate.net

Systemic Clearance and Elimination Pathways (e.g., Biliary Excretion)

Influence of Drug Formulation on Preclinical Pharmacokinetic Profiles

The formulation of docetaxel significantly impacts its preclinical pharmacokinetic profile. nih.gov The standard clinical formulation, Taxotere®, uses polysorbate 80 as a solvent, which can alter drug uptake and distribution. semanticscholar.org To overcome issues like poor water solubility and to improve the drug's pharmacokinetic properties, various novel formulations such as polymeric nanoparticles and micelles have been developed. frontiersin.orgresearchgate.netnih.gov

These advanced formulations are designed to protect docetaxel during transport in the bloodstream, enhance stability, and prolong circulation time. nih.gov For example, a docetaxel-carboxymethylcellulose nanoparticle conjugate known as Cellax demonstrated a 38.6-fold greater area under the curve (AUC) and a significantly lower clearance (2.5% of the standard) compared to Taxotere® in mice. nih.gov Similarly, other polymeric micelle formulations have shown an increased AUC compared to conventional docetaxel in rats. frontiersin.org These changes often result in enhanced drug accumulation in tumor tissues and can lead to improved efficacy. researchgate.netnih.govresearchgate.net

Table 2: Comparison of Pharmacokinetic Parameters for Different Docetaxel Formulations in Animal Models

FormulationAnimal ModelAUC Improvement (vs. Taxotere®)Half-life (t1/2) Improvement (vs. Taxotere®)Reference
Cellax (Carboxymethylcellulose Nanoparticle)Mice38.6-fold increase5.2-fold prolongation researchgate.netnih.gov
HT001 (Polymeric Micelle)RatsSignificantly higher AUClastNot specified frontiersin.org
PoLigel (Injectable Hydrogel)MiceSustained plasma levels vs. undetectable for Taxotere® after 72hSustained levels nih.gov
DTXL-TNP (Targeted Nanoparticle)Mice, Rats, Nonhuman PrimatesPlasma concentrations >100-fold higher for >24hProlonged circulation researchgate.net

This table summarizes the enhanced pharmacokinetic performance of various novel docetaxel formulations compared to the standard Taxotere® formulation in preclinical animal models.

Preclinical Pharmacodynamic Endpoint Assessment (e.g., cellular markers in animal tissues, excluding human outcomes)

The antineoplastic activity of docetaxel stems from its distinct mechanism of action, which can be assessed through various pharmacodynamic endpoints in preclinical models. Docetaxel's primary mechanism involves the inhibition of microtubular depolymerization, which stabilizes microtubules and arrests cells in the G2/M phase of the cell cycle. nih.gov This disruption of microtubule dynamics ultimately leads to apoptotic cell death. nih.gov

In animal tumor models, the efficacy of docetaxel is often evaluated by measuring changes in cellular markers within tumor tissues. A key marker of apoptosis is cleaved caspase-3, and increased staining for this protein in tumor xenografts following treatment indicates drug-induced cell death. aacrjournals.org In combination studies, for example with an AKT inhibitor, docetaxel showed evidence of increased apoptosis by this measure. aacrjournals.org Furthermore, docetaxel has been shown to modulate the tumor microenvironment. nanology.us Preclinical studies report that docetaxel can increase the infiltration and cytotoxic activity of immune cells, such as T cells and natural killer (NK) cells. nanology.us This can be assessed by measuring markers like perforin (B1180081) and granzyme B in the tumor tissue, which are involved in immune-mediated cell killing. frontiersin.org

Interspecies Variability in Docetaxel Disposition

While there is always variability in drug disposition between species, the metabolism of docetaxel has been noted to be more similar across species compared to other taxanes like paclitaxel (B517696). nih.gov In both isolated liver microsomes and in vivo animal models, the metabolic profile of docetaxel is relatively consistent. nih.gov The primary metabolic pathways involving CYP3A enzymes are conserved. researchgate.netjci.org

However, significant interspecies differences still exist, particularly in the rates of drug elimination and distribution. dovepress.com For instance, biliary excretion of taxanes is generally more intensive and rapid in rodents compared to humans. dovepress.com Differences in plasma protein binding can also contribute to variability; docetaxel binding ranged from 76% to 97% across different animal species. nih.govmdpi.com Additionally, the composition of blood proteins that can interact with drug delivery systems like liposomes can differ significantly between mice and humans, potentially leading to species-dependent disposition for nanoparticle formulations. thno.org These variations underscore the importance of using sophisticated models, such as PBPK modeling, to accurately scale preclinical animal data to predict human pharmacokinetics. aacrjournals.orgtandfonline.com

Elucidation of Docetaxel Metabolic Pathways and Biotransformation Using Docetaxal D9

Identification and Characterization of Cytochrome P450 (CYP) Isoenzymes Involved in Docetaxel (B913) Metabolism (e.g., CYP3A4, CYP3A5)

The primary route of docetaxel metabolism is through oxidation by the cytochrome P450 (CYP) enzyme system, predominantly located in the liver. nih.govdrugbank.com Extensive research has identified the CYP3A subfamily as the major contributor to docetaxel's biotransformation. nih.govresearchgate.net Specifically, CYP3A4 and CYP3A5 are the key isoenzymes responsible for metabolizing docetaxel into inactive metabolites. frontiersin.orgresearchgate.netmdpi.com

Studies have demonstrated a significant correlation between docetaxel biotransformation and the activity of CYP3A enzymes. nih.govresearchgate.net In vitro experiments using human liver microsomes and hepatocytes have shown that inhibitors of CYP3A, such as ketoconazole (B1673606) and erythromycin, significantly reduce the metabolism of docetaxel. nih.govresearchgate.neteuropa.eu Conversely, inducers of CYP3A, like rifampicin (B610482) and dexamethasone, enhance its metabolism. nih.govresearchgate.net The critical role of these isoenzymes is further highlighted by the fact that genetic variations in CYP3A4 and CYP3A5 genes can lead to inter-individual differences in docetaxel clearance and are associated with increased toxicities in some patients. frontiersin.orgmdpi.com

Structural Identification of Docetaxel Metabolites through Isotopic Tracing

The use of stable isotope-labeled compounds like Docetaxel-d9 is a powerful technique for identifying and structurally characterizing metabolites. medchemexpress.commdpi.com The deuterium (B1214612) atoms in Docetaxel-d9 act as a tracer, allowing researchers to distinguish the drug and its metabolites from endogenous compounds in biological samples using mass spectrometry (MS). medchemexpress.combiorxiv.org

When Docetaxel-d9 is metabolized, the resulting metabolites retain the deuterium label, leading to a distinct mass shift in their mass spectra compared to the unlabeled drug. vulcanchem.com This allows for the confident identification of drug-related material. researchgate.net Tandem mass spectrometry (MS/MS) is then often used to fragment the metabolite ions, providing structural information that helps in elucidating the exact site of metabolic modification. mdpi.com

In the case of docetaxel, metabolism primarily involves hydroxylation of the tert-butyl group on the C13 side chain, leading to the formation of several oxidation products. nih.govresearchgate.netvulcanchem.com Isotopic tracing with Docetaxel-d9 helps confirm these biotransformation pathways and can aid in the discovery of minor or transient metabolites that might otherwise go undetected. vulcanchem.com

In Vitro Metabolic Stability Studies in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions) and Isolated Hepatocytes

In vitro metabolic stability assays are crucial for predicting how a drug will be cleared from the body. nuvisan.comresearchgate.net These assays typically involve incubating the drug with various liver-derived preparations, such as liver microsomes, S9 fractions, or isolated hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.comsrce.hr

Liver microsomes , which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are commonly used to assess Phase I metabolism. srce.hr Studies with docetaxel in human liver microsomes have shown that it is converted into four main metabolites. nih.govresearchgate.net These studies also revealed significant inter-individual variability in the rate of docetaxel metabolism. nih.govresearchgate.net

S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. nuvisan.com

Isolated hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of a drug's metabolic fate. nuvisan.comsrce.hr Studies in human hepatocytes have confirmed the major role of the CYP3A subfamily in docetaxel biotransformation and have been used to investigate potential drug-drug interactions. nih.govresearchgate.net

The data generated from these in vitro systems, such as the rate of disappearance of the parent drug, can be used to calculate key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2). srce.hr

Table 1: In Vitro Metabolic Systems for Docetaxel Stability Studies

In Vitro System Key Features Primary Use in Docetaxel Studies
Liver Microsomes Contains Phase I (e.g., CYP450) enzymes. srce.hr Investigating the role of CYP3A4/5 in docetaxel oxidation and identifying major metabolites. nih.govresearchgate.net
S9 Fractions Contains both microsomal and cytosolic (Phase II) enzymes. nuvisan.com Broader assessment of metabolic pathways.

| Isolated Hepatocytes | Considered the most complete in vitro model, containing both Phase I and II enzymes and cofactors. nuvisan.comsrce.hr | Confirming metabolic pathways, studying enzyme induction/inhibition, and predicting in vivo clearance. nih.govresearchgate.net |

Investigation of Deuterium Isotope Effects on Docetaxel Metabolism

The substitution of hydrogen with deuterium can alter the rate of drug metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govinformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.govinformaticsjournals.co.in If the breaking of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can slow down the reaction. nih.gov

By strategically placing deuterium atoms at known sites of metabolism on the docetaxel molecule, as in Docetaxel-d9, researchers can investigate these effects. vulcanchem.com A slower rate of metabolism for Docetaxel-d9 compared to its non-deuterated counterpart would indicate that the deuterated position is a "metabolic hot spot". vulcanchem.com This information is valuable for understanding the mechanisms of enzymatic reactions and can sometimes lead to the discovery of new metabolic pathways or transient intermediates. vulcanchem.com The deuterium isotope effect can potentially increase a drug's half-life and exposure in the body. nih.govresearchgate.net

Role of Drug Transporters in Docetaxel Disposition (e.g., P-glycoprotein)

P-gp is highly expressed in various tissues, including the liver, intestines, kidneys, and the blood-brain barrier. nih.govtg.org.au In the intestines, P-gp can limit the oral absorption of drugs by pumping them back into the gut lumen. tg.org.auaacrjournals.org In the liver, it facilitates the excretion of drugs and their metabolites into the bile. pharmgkb.org

Studies have shown that inhibiting P-gp can alter the disposition of docetaxel. For instance, co-administration of docetaxel with a P-gp inhibitor led to a marked reduction in the fecal excretion of unchanged docetaxel, suggesting that intestinal P-gp plays a major role in its elimination. nih.govaacrjournals.org Interestingly, this inhibition of P-gp also resulted in increased levels of docetaxel metabolites in the feces, indicating that when reabsorption is increased due to P-gp inhibition, the drug undergoes efficient metabolism before reaching systemic circulation. nih.govaacrjournals.org The interplay between CYP3A4/5 metabolism and P-gp transport creates a coordinated system for docetaxel detoxification and elimination. tg.org.au

Mechanistic Investigations of Docetaxel at the Molecular and Cellular Level

Microtubule Dynamics and Polymerization Studies in Cell-Free Systems and Cell Lines

The principal mechanism of docetaxel's cytotoxic activity is its ability to disrupt the normal dynamics of microtubules. patsnap.com Microtubules are essential cytoskeletal polymers involved in various cellular processes, including mitosis, cell motility, and intracellular transport. oaepublish.com They are highly dynamic structures, constantly undergoing phases of assembly (polymerization) and disassembly (depolymerization). researchgate.net

Docetaxel (B913) binds with high affinity to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules. patsnap.comwikipedia.org This binding is reversible and occurs with a maximum stoichiometry of one mole of docetaxel per mole of tubulin within the microtubule. wikipedia.orgnih.govdrugbank.com The binding site is located in a deep hydrophobic pocket near the surface of β-tubulin. wikipedia.org It is noteworthy that docetaxel's affinity for the β-tubulin binding site is greater than that of paclitaxel (B517696), another prominent taxane (B156437). researchgate.net NMR studies have provided insights into the bound conformations of docetaxel, revealing subtle changes when bound to unassembled tubulin heterodimers versus assembled microtubules. csic.es

Docetaxel promotes the assembly of tubulin into stable microtubules, even in the absence of guanosine (B1672433) triphosphate (GTP), which is normally required for polymerization. wikipedia.org This leads to a significant decrease in the pool of free tubulin necessary for the formation of new microtubules. wikipedia.org More critically, the binding of docetaxel stabilizes the existing microtubules, effectively preventing their depolymerization. patsnap.comwikipedia.org This stabilization makes the microtubules resistant to disassembly by factors such as calcium ions, low temperatures, and dilution. wikipedia.org

Studies comparing docetaxel to paclitaxel have shown that microtubules formed in the presence of docetaxel are larger in size, which may contribute to its enhanced cytotoxic efficacy. wikipedia.org Furthermore, research has indicated that cabazitaxel (B1684091), a derivative of docetaxel, suppresses microtubule dynamic instability even more potently than docetaxel. aacrjournals.org In docetaxel-resistant breast cancer cells (MCF-7TXT), the microtubule dynamics are notably insensitive to docetaxel treatment, which underlies their resistance to the drug's effects. nih.gov

ParameterEffect of DocetaxelReference
Microtubule Assembly Promotes polymerization wikipedia.org
Microtubule Disassembly Inhibits depolymerization patsnap.comwikipedia.org
Free Tubulin Decreases concentration wikipedia.org
Microtubule Stability Increases stability against various agents wikipedia.org
Microtubule Size Forms larger microtubules compared to paclitaxel wikipedia.org

Tubulin Binding Affinity and Stoichiometry

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M Phase Arrest)

By disrupting microtubule dynamics, docetaxel interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. wikipedia.org This disruption leads to a blockage of the cell cycle, primarily at the G2/M phase, preventing cells from progressing from metaphase to anaphase. researchgate.netspandidos-publications.com This mitotic arrest is a key trigger for the subsequent induction of cell death. dtic.mil

Studies have shown that both low and high concentrations of docetaxel can induce mitotic arrest, with higher concentrations leading to a more prolonged arrest. researchgate.net The arrest in the G2/M phase has been confirmed in various cancer cell lines, including breast and prostate cancer cells. e-crt.orgnih.gov For instance, in MCF-7 breast cancer cells, both docetaxel and cabazitaxel induce mitotic arrest, with cabazitaxel causing a more sustained G2/M arrest. aacrjournals.org

Apoptosis Induction Pathways and Molecular Signatures

The sustained mitotic arrest caused by docetaxel ultimately leads to the initiation of apoptosis, or programmed cell death. wikipedia.org The apoptotic cascade can be triggered through various pathways, and the specific molecular signatures can differ between cell types.

In some cancer cell lines, docetaxel-induced apoptosis is mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov For example, in LNCaP prostate cancer cells, docetaxel treatment leads to the cleavage and activation of caspase-3 and caspase-7. nih.gov In contrast, in PC-3 prostate cancer cells, the apoptotic pathway involves the activation of caspase-8 and the cleavage of the BH3-interacting domain death agonist (BID). nih.gov

Interestingly, research suggests that docetaxel can also induce cell death through caspase-independent pathways. nih.gov In some instances, cell death is associated with lysosomal membrane permeabilization, which occurs even in the presence of caspase inhibitors. nih.gov

Cellular Uptake, Efflux, and Intracellular Retention Studies

The efficacy of docetaxel is also influenced by its transport across the cell membrane and its retention within the cell. Docetaxel enters cells via a non-specific passive diffusion process. researchgate.net However, its intracellular concentration can be significantly affected by efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. mdpi.com Overexpression of P-gp is a common mechanism of drug resistance, as it actively pumps chemotherapeutic agents out of the cell, reducing their intracellular concentration and therapeutic effect. mdpi.com

Studies have shown that docetaxel accumulates to higher concentrations in ovarian adenocarcinoma cells compared to kidney carcinoma cells, which may explain its greater effectiveness in treating ovarian cancer. wikipedia.org Compared to paclitaxel, docetaxel exhibits greater cellular uptake and slower efflux, resulting in a longer intracellular retention time and higher intracellular concentrations. researchgate.net Nanoparticle formulations have been developed to enhance the cellular uptake and retention of docetaxel, thereby overcoming drug resistance. nih.govdovepress.com

Cell LineObservationReference
Ovarian Adenocarcinoma vs. Kidney Carcinoma Higher accumulation in ovarian cells wikipedia.org
General Comparison with Paclitaxel Greater uptake and slower efflux researchgate.net
LNCaP, LNCaP-Doc/R, PC-3 Similar intracellular concentrations after 6h incubation with a nanoparticle formulation mdpi.com

Modulation of Gene Expression and Protein Phosphorylation (e.g., Bcl-2, Bcl-xL)

Docetaxel can modulate the expression and activity of various genes and proteins involved in cell survival and apoptosis. A key target is the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). nih.gov

Docetaxel has been shown to induce the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function. researchgate.nete-crt.org This effect is considered more potent with docetaxel compared to paclitaxel. e-crt.org The downregulation of Bcl-2 expression and the upregulation of pro-apoptotic proteins like Bax have been observed in various cancer cell lines following docetaxel treatment. spandidos-publications.comnih.gov For example, in DU145 prostate cancer cells, co-treatment with stattic (B1682634) and docetaxel led to a significant decrease in Bcl-2 and Mcl-1 expression and an increase in Bax expression. nih.govresearchgate.net

Furthermore, docetaxel can influence the expression of other important regulatory proteins. In some prostate cancer cells, docetaxel has been found to upregulate the expression of ID1 through a c-Myc-dependent mechanism. aacrjournals.org It has also been shown to affect the expression of cell cycle regulators like p21 and cyclin D1. oaepublish.come-crt.org

Gene/ProteinEffect of DocetaxelCell Line/ContextReference
Bcl-2 Induces phosphorylation (inactivation)General researchgate.nete-crt.org
Bcl-2 Decreases expressionMCF-7, DU145 oaepublish.comspandidos-publications.comnih.gov
Bax Increases expressionDU145 nih.govresearchgate.net
Bcl-xL Inactivation facilitated by CAV-1p53 nonfunctional breast cancer cells e-crt.org
ID1 Upregulates expressionLNCaP aacrjournals.org
p21 Increases expressionMDA-MB-231 e-crt.org
Cyclin D1 Decreases expressionMCF7/HT (resistant cells) oaepublish.com

Preclinical Investigations of Drug Resistance Mechanisms at the Cellular Level (e.g., Cross-Resistance with Other Taxanes)

The efficacy of docetaxel-based chemotherapy can be significantly limited by the development of drug resistance, a phenomenon observed both intrinsically in some tumors and acquired after initial treatment. mdpi.com Preclinical research using various cancer cell lines has been instrumental in elucidating the complex molecular and cellular mechanisms that underpin this resistance. These investigations have revealed that resistance is often multifactorial, involving changes in the drug's target, increased drug efflux, and alterations in critical cellular signaling pathways. mdpi.comfrontiersin.orgnih.gov

Key Mechanisms of Docetaxel Resistance:

Alterations in β-Tubulin: Docetaxel's primary mechanism of action is to bind to the β-tubulin subunit of microtubules, stabilizing them and causing mitotic arrest and apoptosis. nih.govspandidos-publications.com Consequently, alterations in β-tubulin are a major cause of resistance. This includes:

Mutations: Mutations in the β-tubulin gene (TUBB) can alter the drug-binding site, reducing the affinity of docetaxel for its target. mdpi.comnih.gov For instance, a specific mutation (F270I) in the βI-tubulin gene was identified in docetaxel-resistant prostate cancer cell lines. nih.gov

Isotype Expression Changes: The expression profile of different β-tubulin isotypes can significantly influence docetaxel sensitivity. researchgate.netmdpi.com Overexpression of the βIII-tubulin isotype (encoded by the TUBB3 gene) is frequently associated with docetaxel resistance in various cancers, including prostate, breast, and lung cancer. nih.govresearchgate.netaacrjournals.org Studies have shown that increased βIII-tubulin levels lead to more dynamic microtubules that can overcome the stabilizing effect of taxanes. mdpi.comaacrjournals.org Altered expression of other isotypes, such as βII and βV, has also been linked to docetaxel resistance in breast cancer cell lines. researchgate.netuhod.org

Increased Drug Efflux: A prevalent mechanism of resistance is the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.comnih.gov

P-glycoprotein (P-gp/ABCB1): The overexpression of P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is a well-established cause of multidrug resistance. openaccessjournals.commdpi.com P-gp actively transports docetaxel out of the cancer cell, reducing its intracellular concentration and thus its cytotoxic effect. mdpi.comnih.govaacrjournals.org Studies on docetaxel-resistant prostate and breast cancer cell lines consistently show significant upregulation of ABCB1 expression. mdpi.comnih.govanserpress.org

Activation of Pro-survival Signaling Pathways: Cancer cells can develop resistance by activating signaling pathways that promote survival and override the apoptotic signals induced by docetaxel.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical pro-survival cascade. Preclinical studies have shown that docetaxel-resistant prostate cancer cells exhibit increased phosphorylation of Akt (p-Akt), indicating activation of this pathway. frontiersin.orgnih.gov The activation can be triggered by components of the tumor microenvironment, such as FGF2 secreted by endothelial cells, which promotes docetaxel resistance. frontiersin.org

Alterations in Androgen Receptor (AR) Signaling: In prostate cancer, the androgen receptor (AR) signaling pathway plays a crucial role in resistance. Docetaxel can inhibit AR nuclear translocation, and alterations in this pathway are linked to resistance. eur.nlresearchgate.net The expression of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain, is associated with resistance to both docetaxel and AR-targeting agents. aging-us.com Preclinical studies show that prior treatment with docetaxel can enhance AR-V7 expression, leading to decreased sensitivity to subsequent anti-androgen therapies. aging-us.com

Development of Docetaxel-Resistant Cell Lines

To study these mechanisms, researchers have developed numerous docetaxel-resistant cancer cell lines by continuously exposing parental, drug-sensitive cells to increasing concentrations of the drug. The table below summarizes the characteristics of some of these preclinical models.

Cell Line (Parental)Cancer TypeResistant Sub-lineFold Resistance (Increase in IC50)Key Resistance Mechanisms IdentifiedReference(s)
PC-3Prostate CancerPC-3/DTX10.9-foldIncreased mTORC2 activity, altered cell cycle (more cells in G0/G1) nih.gov
LNCaPProstate CancerLNCaPR50-foldUpregulation of ABCB1/MDR1 mdpi.comnih.gov
C4-2BProstate CancerC4-2BR77-foldUpregulation of ABCB1/MDR1, downregulation of AR-regulated genes mdpi.comnih.gov
DU145Prostate CancerDU145RNot specifiedWeak P-gp expression researchgate.net
22Rv1Prostate Cancer22Rv1RNot specifiedStrong P-gp expression researchgate.net
MCF-7Breast CancerMCF-7/120nMDocNot specifiedUpregulation of βII-, βIII-, and βV-tubulin mRNA; mutation in TUBB gene uhod.org

IC50: The half maximal inhibitory concentration, a measure of drug potency.

Cross-Resistance with Other Taxanes

An important aspect of preclinical investigation is determining whether resistance to docetaxel confers resistance to other related drugs, a phenomenon known as cross-resistance.

Paclitaxel: Preclinical and clinical data indicate that there is partial, but not complete, cross-resistance between docetaxel and paclitaxel. nih.govtermedia.pl This means that some cancer cells resistant to paclitaxel may retain sensitivity to docetaxel, and vice-versa. nih.gov The mechanisms of resistance, such as P-gp overexpression and tubulin alterations, are often shared between the two drugs, forming the basis for the observed cross-resistance. uhod.orgtermedia.pl

Cabazitaxel: Cabazitaxel is a second-generation taxane developed to be effective in docetaxel-resistant tumors. It is a poor substrate for the P-gp efflux pump compared to docetaxel. eur.nl Preclinical models have confirmed that cabazitaxel retains activity in docetaxel-resistant settings. eur.nl However, some level of cross-resistance can still occur, particularly through mechanisms unrelated to P-gp.

Cross-Resistance with Hormonal Agents: In prostate cancer, a significant finding is the preclinical evidence of cross-resistance between taxanes and new androgen receptor-targeting agents like abiraterone (B193195) and enzalutamide. eur.nlresearchgate.net This is thought to occur because both classes of drugs can interfere with the cellular trafficking and nuclear translocation of the androgen receptor, which is dependent on microtubule integrity. eur.nlresearchgate.net

The table below summarizes findings on cross-resistance in cell lines resistant to hormonal agents.

Resistant Cell LineResistant ToCross-Resistance Observed ToPotential MechanismReference(s)
Abiraterone-resistantAbirateroneDocetaxel, Cabazitaxel, EnzalutamideShared interference with AR nuclear translocation researchgate.net
Enzalutamide-resistantEnzalutamideDocetaxel, Cabazitaxel, AbirateroneShared interference with AR nuclear translocation researchgate.net

These preclinical findings underscore the complexity of docetaxel resistance and highlight the importance of understanding the specific mechanisms at play in a patient's tumor to guide subsequent treatment choices and develop novel therapeutic strategies to overcome resistance.

Emerging Research Applications and Methodological Advances of Docetaxal D9

Investigation of Drug Release Kinetics from Novel Drug Delivery Systems (e.g., Nanoparticles, Polymeric Micelles)

The use of deuterated internal standards, such as Docetaxel-d9, is fundamental in the preclinical assessment of novel drug delivery systems for cancer therapy. Docetaxel-d9 serves as a critical analytical tool for accurately quantifying the release of the active drug, docetaxel (B913), from various nanoformulations, including nanoparticles and polymeric micelles. These delivery systems are designed to improve the therapeutic index of docetaxel by altering its pharmacokinetic profile and enabling controlled, sustained release. ajpp.inresearchgate.net

In these studies, the novel docetaxel formulation is incubated in a biologically relevant medium, such as plasma or a buffer solution simulating physiological pH. ajpp.in At predetermined time points, samples are collected, and a precise amount of Docetaxel-d9 is added as an internal standard. nih.gov The mixture is then processed and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical chemical and physical properties of Docetaxel-d9 to docetaxel ensure that it behaves similarly during sample extraction and ionization, but its different mass allows the mass spectrometer to distinguish between the standard and the released drug. nanology.us This methodology enables the creation of precise drug release profiles, which are essential for optimizing the formulation's design.

Research has demonstrated that the kinetics of drug release can significantly impact therapeutic efficacy and toxicity. nih.gov For instance, studies on docetaxel-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles have shown a biphasic release pattern, with an initial burst release followed by a sustained release over an extended period. ajpp.inresearchgate.net Similarly, docetaxel polymeric micelles have been developed to exhibit slow, controlled release, with studies showing less than 30% of the drug released in the first 6 hours. frontiersin.orgsimcere.com The ability to accurately measure these release rates using Docetaxel-d9 as a standard is crucial for comparing different delivery platforms and predicting their in vivo performance. nih.gov

Delivery SystemPolymer/MaterialKey Release FindingsResearch Focus
Nanoparticles Poly(lactic-co-glycolic acid) (PLGA)Showed sustained release with ~40% of drug released over 24 hours. ajpp.inOvercoming poor aqueous solubility and reducing dosing frequency. ajpp.in
Nanoparticles Eudragit RLPO with PiperineRelease ranged from 83.69% to 96.44% over 24 hours, following Higuchi's diffusion model. journaljpri.comEnhancing bioavailability with a bioenhancer. journaljpri.com
Polymeric Micelles mPEG-PLA-Lys(Fmoc)Designed for enhanced stability and permeability to prevent premature drug release. mdpi.comImproving blood stability and anti-tumor efficacy. mdpi.com
Core-Crosslinked Polymeric Micelles pH-responsive sulfone ester linkerRelease is time-dependent and increases with rising pH, allowing for controlled release. nih.govImproving tolerability and tumor drug accumulation. nih.gov

Application in Drug-Drug Interaction Studies in Preclinical Models

Docetaxel-d9 is an indispensable tool in preclinical studies designed to evaluate potential drug-drug interactions (DDIs). Docetaxel is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme. pfizermedicalinformation.comdrugbank.comnih.gov Consequently, co-administration with other drugs that inhibit, induce, or are also metabolized by CYP3A4 can significantly alter docetaxel's plasma concentration, potentially leading to increased toxicity or reduced efficacy. pfizermedicalinformation.comnih.gov

In preclinical DDI studies, animal models are administered docetaxel along with a test compound. To assess the interaction, blood samples are drawn at multiple time points to characterize the pharmacokinetic profile of docetaxel. Docetaxel-d9 is added to these plasma samples as an internal standard for quantification via LC-MS/MS. oncotarget.comresearchgate.net This allows for the highly accurate and precise measurement of docetaxel concentrations, even in complex biological matrices.

For example, studies investigating the effect of potent CYP3A4 inhibitors, such as ketoconazole (B1673606), have shown that co-administration can lead to a significant decrease in docetaxel clearance, thereby increasing its systemic exposure. pfizermedicalinformation.comnih.gov The use of Docetaxel-d9 in the analytical method ensures that the observed changes in the parent drug's concentration are accurately quantified, providing reliable data to inform clinical practice about the risks of co-administering docetaxel with other medications. nih.gov These preclinical evaluations are critical for identifying interactions that could necessitate dose adjustments or avoidance of certain drug combinations. pfizermedicalinformation.com

Quantitative Mass Spectrometry Imaging for Spatiotemporal Drug Distribution in Preclinical Tissues

Quantitative Mass Spectrometry Imaging (Q-MSI) is a powerful technique that visualizes the distribution of drugs, metabolites, and other biomolecules directly in tissue sections while preserving spatial context. mdpi.commdpi.com This method is increasingly applied in preclinical research to understand how a drug like docetaxel distributes within and around a tumor, which is critical information as poor drug penetration can limit therapeutic effectiveness. researchgate.netnih.gov

In a typical Q-MSI workflow for docetaxel, a deuterated internal standard like Docetaxel-d9 is essential for achieving accurate quantification. nanology.us While applying an internal standard homogenously onto a tissue section for direct MSI analysis presents challenges, a common and robust method involves analyzing tissue homogenates or adjacent tissue sections with LC-MS/MS using Docetaxel-d9. nanology.usnih.gov This process creates a calibration curve that correlates the signal intensity from the mass spectrometer to the absolute concentration of the drug (e.g., nanograms of docetaxel per gram of tissue). nanology.usshu.ac.uk

This calibration curve is then used to convert the ion intensity map generated by MSI into a quantitative concentration map. nih.govshu.ac.uk This allows researchers to determine the precise concentration of docetaxel in different regions of a tumor and surrounding healthy tissue at various time points after administration. Such studies have revealed high concentrations of docetaxel can be retained in tumors for extended periods when delivered via novel local administration methods. nih.gov The use of Docetaxel-d9 as the quantification standard underpins the accuracy of these spatiotemporal maps, providing crucial insights into drug delivery, target engagement, and potential off-target accumulation in preclinical models. nanology.us

Stable Isotope Tracer Studies for Metabolic Flux Analysis

Stable isotope tracing is a sophisticated technique used to map the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. mdpi.comnih.gov While traditionally used with nutrients like 13C-glucose or 15N-glutamine to study cancer metabolism, the principles can be extended to drug molecules like Docetaxel-d9 to investigate their metabolic fate. mdpi.comresearchgate.netd-nb.info Deuterated drugs are known to sometimes exhibit different metabolic rates compared to their non-deuterated counterparts, a phenomenon known as the deuterium (B1214612) kinetic isotope effect (KIE). nih.gov

The KIE occurs because the carbon-deuterium bond is stronger than a carbon-hydrogen bond, making it more difficult for enzymes, particularly cytochrome P450s, to break. nih.gov Docetaxel is metabolized by CYP3A4, which hydroxylates the molecule as a primary clearance pathway. drugbank.comnih.gov By using Docetaxel-d9, where deuterium atoms are placed on the tert-butyl side chain, researchers can investigate the importance of this specific site for metabolism. caymanchem.com

In a metabolic flux study, cancer cells or preclinical models could be treated with both unlabeled docetaxel and Docetaxel-d9. By using mass spectrometry to measure the rate at which each compound is converted into its metabolites, researchers can quantify the KIE. scienceopen.com A significant slowing of the metabolic rate for Docetaxel-d9 would provide direct evidence of the specific metabolic reactions being slowed by deuteration. This information helps to elucidate the primary, rate-limiting steps in docetaxel's metabolic pathway and can offer insights into mechanisms of drug resistance or drug-drug interactions at a metabolic level. nih.govacs.org

Future Research Directions and Unaddressed Scientific Inquiries for Docetaxal D9

Development of Advanced Deuteration Technologies for Complex Analogs

The synthesis of complex deuterated molecules like Docetaxel-d9 presents considerable challenges. google.com Current methods often involve multi-step processes that can be time-consuming and may result in low yields. Future research is increasingly focused on developing more efficient and selective deuteration technologies.

Recent advancements in this area include:

Catalytic H-D Exchange: Novel catalytic systems, including those based on palladium and iridium, are being explored to facilitate the direct exchange of hydrogen with deuterium (B1214612) on complex organic molecules. nih.govuni-freiburg.de These methods offer the potential for cleaner reactions and higher deuterium incorporation. uni-freiburg.de

Flow Chemistry: The application of continuous flow chemistry is a promising approach for the synthesis of deuterated compounds. researchgate.net This technology can improve reaction efficiency, reduce reaction times, and allow for easier scalability compared to traditional batch methods. tn-sanso.co.jp

Photoredox Catalysis: Visible light-driven photoredox catalysis has emerged as a powerful tool for deuteration, allowing for the selective incorporation of deuterium at specific C-H bonds under mild conditions. nih.govassumption.edu

These evolving technologies aim to simplify the synthesis of deuterated standards like Docetaxel-d9 and facilitate the creation of even more complex labeled analogs for a wider range of research applications. researchgate.net

Integration into Multi-Omics Research Platforms for Deeper Mechanistic Insights

The use of stable isotope-labeled internal standards like Docetaxel-d9 is fundamental to quantitative studies in metabolomics and proteomics. These "multi-omics" approaches, which involve the parallel analysis of various biological molecules, offer a comprehensive view of disease states and drug responses. mdpi.commdpi.comnih.gov

Future integration of Docetaxel-d9 into multi-omics platforms will likely focus on:

Enhanced Quantification in Metabolomics: In metabolomics, which studies the complete set of small-molecule metabolites, deuterated standards are crucial for accurate quantification and for compensating for analyte loss during sample preparation. nih.gov The use of Docetaxel-d9 allows for precise measurement of docetaxel's metabolic fate and its impact on endogenous metabolic pathways. nih.govnih.gov

Targeted Proteomics: In proteomics, the study of proteins, heavy-isotope-labeled synthetic peptides are used to accurately quantify specific protein candidates. mdpi.com While Docetaxel-d9 is not directly used to quantify proteins, its role in accurately measuring the drug concentration is vital for correlating drug exposure with changes in the proteome, providing insights into mechanisms of action and resistance. mdpi.comnih.gov

Integrated Data Analysis: A key challenge and area of future research lie in the integration and combined analysis of data from different omics platforms. mdpi.comfrontiersin.org By combining quantitative data on docetaxel (B913) levels (obtained using Docetaxel-d9) with transcriptomic, proteomic, and metabolomic data, researchers can build more comprehensive models of the drug's effects on cellular systems. nih.govoup.com

This integrated approach promises to uncover novel biomarkers and provide deeper mechanistic insights into docetaxel's efficacy and toxicity. mdpi.comnih.gov

Exploration of Novel Preclinical Applications Beyond Traditional Bioanalysis

While the primary use of Docetaxel-d9 is as an internal standard for pharmacokinetic studies, its unique properties open doors to other preclinical applications.

Preclinical Application AreaPotential Use of Docetaxel-d9Rationale
Drug Metabolism Studies To investigate and differentiate metabolic pathways of docetaxel.The deuterium labeling can alter the rate of metabolism at specific sites, helping to identify key metabolic routes and the enzymes involved, such as cytochrome P450 isoenzymes. vulcanchem.comdrugbank.com
Drug Transporter Studies To precisely study the influence of drug transporters on docetaxel's disposition.By providing accurate quantification, Docetaxel-d9 can help elucidate the role of specific transporters in the uptake and efflux of docetaxel in preclinical models. vulcanchem.com
Tumor Penetration and Distribution To accurately measure docetaxel concentrations within tumor tissue versus plasma.This allows for a better understanding of the drug's ability to reach its target site and can inform the development of strategies to improve tumor delivery. nih.govnih.govfrontiersin.org
Development of Novel Drug Formulations To assess the pharmacokinetic performance of new docetaxel delivery systems, such as nanoparticles.Accurate quantification is essential to compare the bioavailability and tissue distribution of novel formulations against standard docetaxel. scirp.orgmdpi.com

These applications leverage the precision that Docetaxel-d9 brings to analytical measurements, enabling a more detailed and nuanced understanding of docetaxel's preclinical pharmacology. nih.gov

Addressing Remaining Challenges in High-Sensitivity and High-Specificity Quantification

Despite significant progress, the quantification of docetaxel, particularly at low concentrations, remains a challenge. Future research will continue to address these analytical hurdles.

Key challenges include:

Low Detection Limits: Achieving high sensitivity is crucial, especially when studying pharmacokinetics at low doses or in matrices with low drug concentrations. nih.gov While current LC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the low ng/mL or even sub-ng/mL range, there is a continuous drive to push these limits further. researchgate.netnih.gov

Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. unil.ch While Docetaxel-d9 helps to correct for these effects, optimizing sample preparation and chromatographic separation remains critical to minimize their impact. researchgate.net

Metabolite Quantification: Docetaxel is extensively metabolized, and accurately quantifying its various metabolites is often hampered by the lack of commercially available, pure reference standards for each metabolite. nih.gov One approach to overcome this is to use correction factors based on the ionization differences between the parent drug and its metabolites. nih.gov

Ongoing advancements in mass spectrometry technology, such as improved ionization sources and mass analyzers, coupled with refined sample preparation techniques, will be instrumental in overcoming these challenges. researchgate.netunil.ch

Potential for Docetaxel-d9 in Mechanistic Toxicology Studies in Preclinical Models

Understanding the mechanisms underlying drug toxicity is a critical aspect of preclinical research. Docetaxel-d9 can play a valuable role in these investigations, excluding aspects of clinical safety.

Correlating Exposure with Toxicity: By enabling precise measurement of docetaxel concentrations in various tissues and organs in animal models, Docetaxel-d9 allows researchers to establish clear relationships between drug exposure levels and observed toxicities, such as hematological or gastrointestinal side effects. nih.govnih.gov This is crucial for defining the therapeutic window of the drug.

Investigating Metabolic Activation: In some cases, drug toxicity is caused by reactive metabolites rather than the parent drug itself. Deuteration at metabolically active sites can alter the formation of such metabolites. While Docetaxel-d9 itself is designed to be metabolically similar to docetaxel, its use in studies alongside specifically designed deuterated analogs could help to elucidate the role of metabolism in docetaxel-induced toxicities. nih.govnih.gov

Evaluating Novel Formulations: New formulations of docetaxel are often designed to reduce toxicity by altering the drug's distribution. frontiersin.orgmdpi.com Docetaxel-d9 is essential for the preclinical toxicokinetic studies that compare the safety profiles of these new formulations to the conventional one, by providing accurate measurement of systemic and tissue-specific drug exposure. fda.gov

By providing a reliable quantitative tool, Docetaxel-d9 contributes to a more thorough preclinical assessment of the mechanisms driving docetaxel's toxic effects. nih.govnih.gov

Q & A

Q. What are the validated synthetic pathways for Docetaxel-d9, and how are isotopic purity and structural integrity confirmed?

Methodological Answer: Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) via catalytic exchange or custom organic synthesis. Isotopic purity (>98% deuterium enrichment) is verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Structural integrity is confirmed through comparative analysis with non-deuterated Docetaxel via HPLC and tandem MS/MS fragmentation patterns .

Q. What analytical techniques are optimal for quantifying Docetaxel-d9 in biological matrices during pharmacokinetic studies?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution (SID) is the gold standard. Key parameters include:

  • Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm particle size).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Quantification : Monitor transitions m/z 808.3 → 527.2 (Docetaxel) and m/z 817.3 → 536.2 (Docetaxel-d9). Validate using calibration curves (1–1000 ng/mL) with ≤15% inter-day variability .

Q. How does Docetaxel-d9 improve assay precision in metabolite identification studies compared to non-deuterated analogs?

Methodological Answer: Deuterated analogs minimize ion suppression/enhancement effects in MS by co-eluting with non-deuterated metabolites, ensuring consistent ionization efficiency. Use Docetaxel-d9 as an internal standard (IS) to correct for matrix effects (e.g., plasma proteins) and instrument drift. Normalize peak area ratios (analyte/IS) to reduce variability ≥30% .

Advanced Research Questions

Q. How should experimental designs be structured to address contradictory data on Docetaxel-d9’s metabolic stability in in vitro vs. in vivo models?

Methodological Answer:

  • Hypothesis Testing : Compare hepatic microsomal stability (CYP3A4 metabolism) with rodent plasma pharmacokinetics.
  • Controls : Include deuterium kinetic isotope effect (KIE) assays to quantify metabolic rate differences.
  • Statistical Analysis : Apply mixed-effects models to account for interspecies variability (e.g., SAS PROC MIXED or R lme4). Resolve contradictions by cross-validating with radiolabeled tracer studies .

Q. What strategies mitigate batch-to-batch variability in Docetaxel-d9 synthesis for longitudinal studies?

Methodological Answer:

  • Process Controls : Standardize reaction conditions (temperature, pH, catalyst concentration) using design-of-experiments (DoE) frameworks.
  • Quality Metrics : Enforce strict thresholds for isotopic purity (≥98% d9) and residual solvents (ICH Q3C compliance).
  • Documentation : Maintain synthesis logs with raw NMR/MS spectra for audit trails (refer to FAIR data principles) .

Q. How can researchers reconcile discrepancies in Docetaxel-d9’s cellular uptake kinetics across different cancer cell lines?

Methodological Answer:

  • Experimental Replication : Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to isolate genetic factors.
  • Mechanistic Modeling : Apply Michaelis-Menten kinetics to transporter-mediated uptake (e.g., ABCB1/P-gp).
  • Data Integration : Combine siRNA knockdown data with quantitative proteomics (e.g., TMT labeling) to identify uptake regulators. Publish negative results to avoid publication bias .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for multi-omics studies integrating Docetaxel-d9 pharmacokinetics with transcriptomic data?

Methodological Answer: Use partial least squares-discriminant analysis (PLS-DA) to correlate drug exposure with gene expression clusters. Adjust for multiple testing (Benjamini-Hochberg correction) and validate via bootstrapping (≥1000 iterations). Open-source tools like MetaboAnalyst 5.0 support pipeline reproducibility .

Q. How should ethical guidelines be applied when using Docetaxel-d9 in preclinical animal models of drug resistance?

Methodological Answer: Follow ARRIVE 2.0 guidelines for in vivo studies:

  • Sample Size : Power analysis (α=0.05, β=0.2) to minimize animal use.
  • Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤2000 mm³).
  • Data Transparency : Share raw LC-MS/MS files in public repositories (e.g., MetaboLights) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.